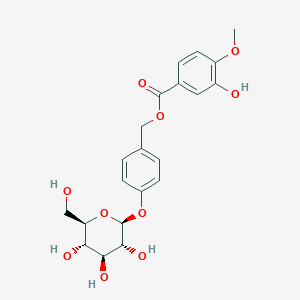![molecular formula C15H12N2O3 B2669871 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- CAS No. 442882-27-1](/img/structure/B2669871.png)
5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-” is a chemical compound also known as 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione or N-Benzyl-2,3-pyridinedicarboximide . It has a molecular mass of 238.2419 dalton and a chemical formula of C₁₄H₁₀N₂O₂ .
Synthesis Analysis
A protocol for the construction of the pyrrolo[3,4-b]pyridine skeleton was developed using a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This method could potentially be used in the synthesis of “5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-”.Molecular Structure Analysis
The canonical SMILES representation of this compound is C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)N=CC=C3 . This provides a text-based representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a light yellow solid . More detailed physical and chemical properties are not available in the searched resources.Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives are valuable in the synthesis of complex organic molecules. For example, Ghelfi et al. (2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones, demonstrating the utility of these compounds in creating adducts useful for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Another study by Halim & Ibrahim (2022) focused on the synthesis of novel compounds through ring opening and closure reactions, highlighting the structural and electronic properties of these compounds. Their work includes detailed spectral analysis and theoretical studies, which reveal insights into the compound's reactivity and stability (Halim & Ibrahim, 2022).
Applications in Material Science
- In the field of material science, Hu et al. (2015) discussed the development of a novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in inverted polymer solar cells. This study underscores the compound's relevance in enhancing the efficiency of solar cells through improved energy alignment and electron mobility (Hu et al., 2015).
Potential Biological Applications
- Veeranna et al. (2022) reported the synthesis of novel pyranopyrimidine derivatives, demonstrating their potential as anti-inflammatory, antimicrobial, and antifungal agents. This research illustrates the broad spectrum of biological activities associated with derivatives of the compound , indicating its potential for developing new therapeutic agents (Veeranna et al., 2022).
properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-11-6-4-10(5-7-11)9-17-14(18)12-3-2-8-16-13(12)15(17)19/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFKKVPQIVUOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

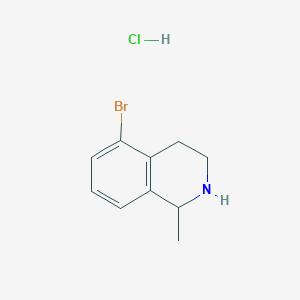

![2-(1,3-dioxoisoindol-2-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2669793.png)

![2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669795.png)
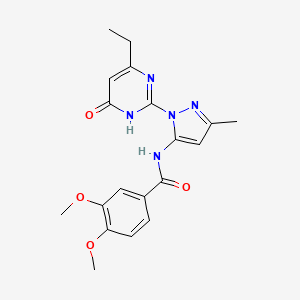
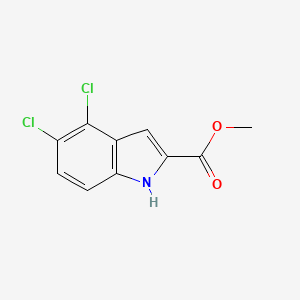

![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2669805.png)
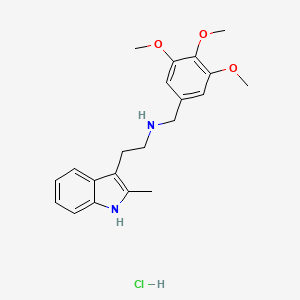
![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2669807.png)
